

Crystal structure analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

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An In-depth Technical Guide on the Crystal Structure Analysis of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** and Its Analogs

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of imidazole derivatives, with a specific focus on **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** and structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural characterization of these molecules.

Introduction

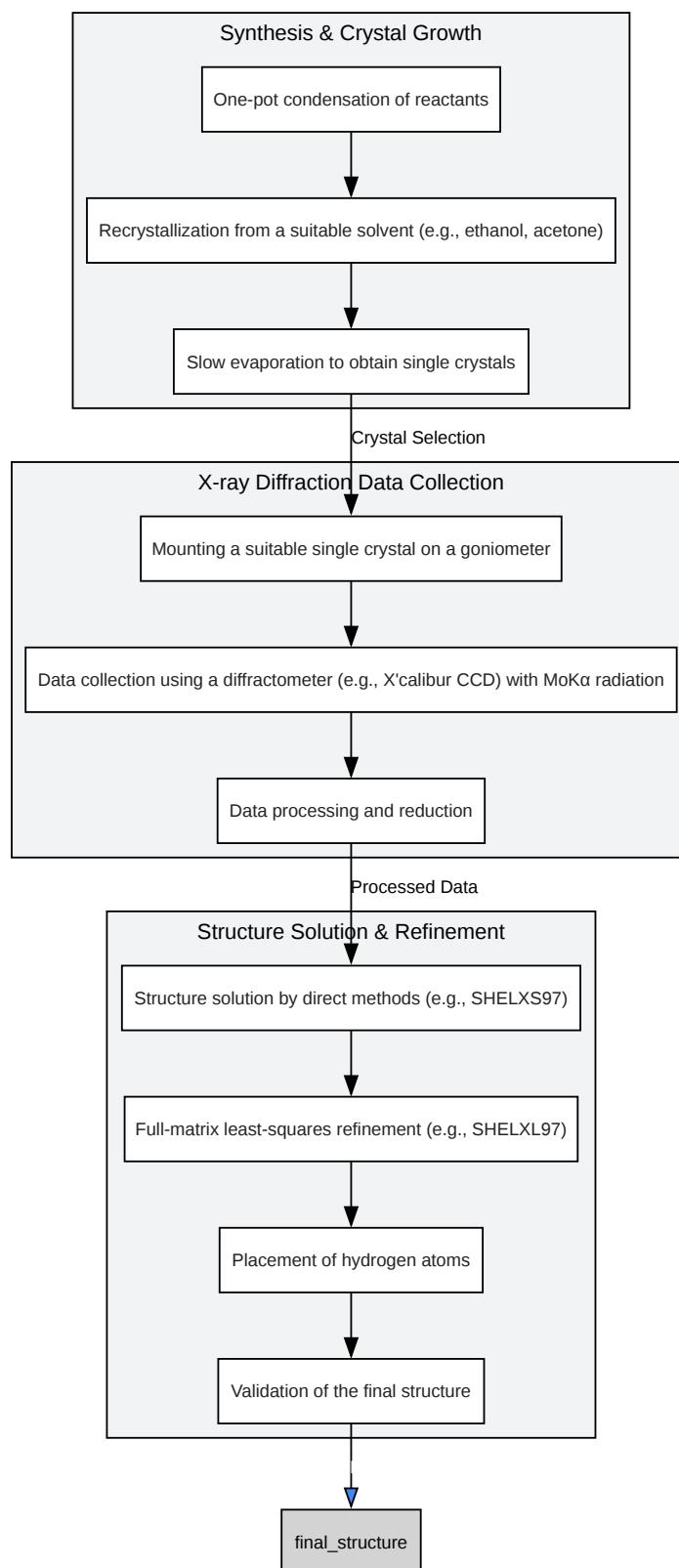
Imidazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their therapeutic properties, which include anti-inflammatory, antimicrobial, and anticancer activities, are intrinsically linked to their three-dimensional structure.^{[1][2]} X-ray crystallography is the most definitive method for determining the precise atomic arrangement within a crystal, providing crucial insights into intermolecular interactions that govern the stability and activity of these compounds. This guide will delve into the experimental and computational techniques used to elucidate the crystal structure of imidazole-based compounds.

Synthesis of Imidazole Derivatives

The synthesis of 2,4,5-trisubstituted imidazole derivatives is often achieved through a one-pot condensation reaction. For instance, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves the reaction of benzil, 4-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid. The mixture is typically refluxed for several hours, followed by precipitation and recrystallization to yield the final product.[\[1\]](#)

Experimental Protocols

A generalized workflow for the crystal structure analysis of imidazole derivatives is outlined below. This process is based on established methodologies reported for similar compounds.[\[3\]](#)

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for crystal structure analysis.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.^[3] Common solvents used for this purpose include acetone and ethanol.^{[1][3]} The quality of the crystal is paramount for obtaining high-resolution diffraction data.

X-ray Data Collection

A selected single crystal is mounted on a diffractometer, and X-ray intensity data are collected at a controlled temperature, often room temperature (293 K).^[3] MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly used as the X-ray source.^{[3][4]} The collected data are then processed, which includes corrections for Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods, which are computational techniques that phase the diffraction data to generate an initial electron density map. Software packages like SHELXS97 are frequently used for this purpose.^[3] The initial structural model is then refined by a full-matrix least-squares method using programs such as SHELXL97.^[3] In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a set of crystallographic data. The following tables present representative data for analogs of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole**.

Table 1: Crystal Data and Structure Refinement Details for Imidazole Derivatives.

Parameter	4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-...[3]	1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol[5]	2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole[4][6]
Empirical Formula	C ₃₂ H ₂₅ ClN ₄ O	C ₂₄ H ₂₁ ClN ₂ O	C ₂₇ H ₁₉ ClN ₂
Formula Weight	517.02	388.89	420.92
Crystal System	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P-1
a (Å)	7.7847(7)	16.513(5)	10.2102(3)
b (Å)	17.5077(14)	9.539(5)	10.3193(4)
c (Å)	19.8332(19)	26.571(5)	11.2040(4)
α (°)	90	90	83.116(3)
β (°)	92.783(8)	106.633(5)	86.022(3)
γ (°)	90	90	66.348(3)
Volume (Å ³)	2700.3(4)	4012(3)	1073.23(6)
Z	4	8	2
Calculated Density (g/cm ³)	1.270	1.287	1.259
Absorption Coeff. (mm ⁻¹)	0.180	0.212	0.194
F(000)	1080	1632	424
Reflections Collected	9883	19163	Not specified
Independent Reflections	4705	7058	3777
Final R indices [I>2σ(I)]	R ₁ = 0.085, wR ₂ = 0.1863	R ₁ = 0.0579, wR ₂ = 0.1348	R ₁ = 0.0406, wR ₂ = 0.1104

Goodness-of-fit on F ²	Not specified	1.026	1.001
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Spectroscopic and Physicochemical Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and confirming its identity.

Table 2: Spectroscopic Data for 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives.

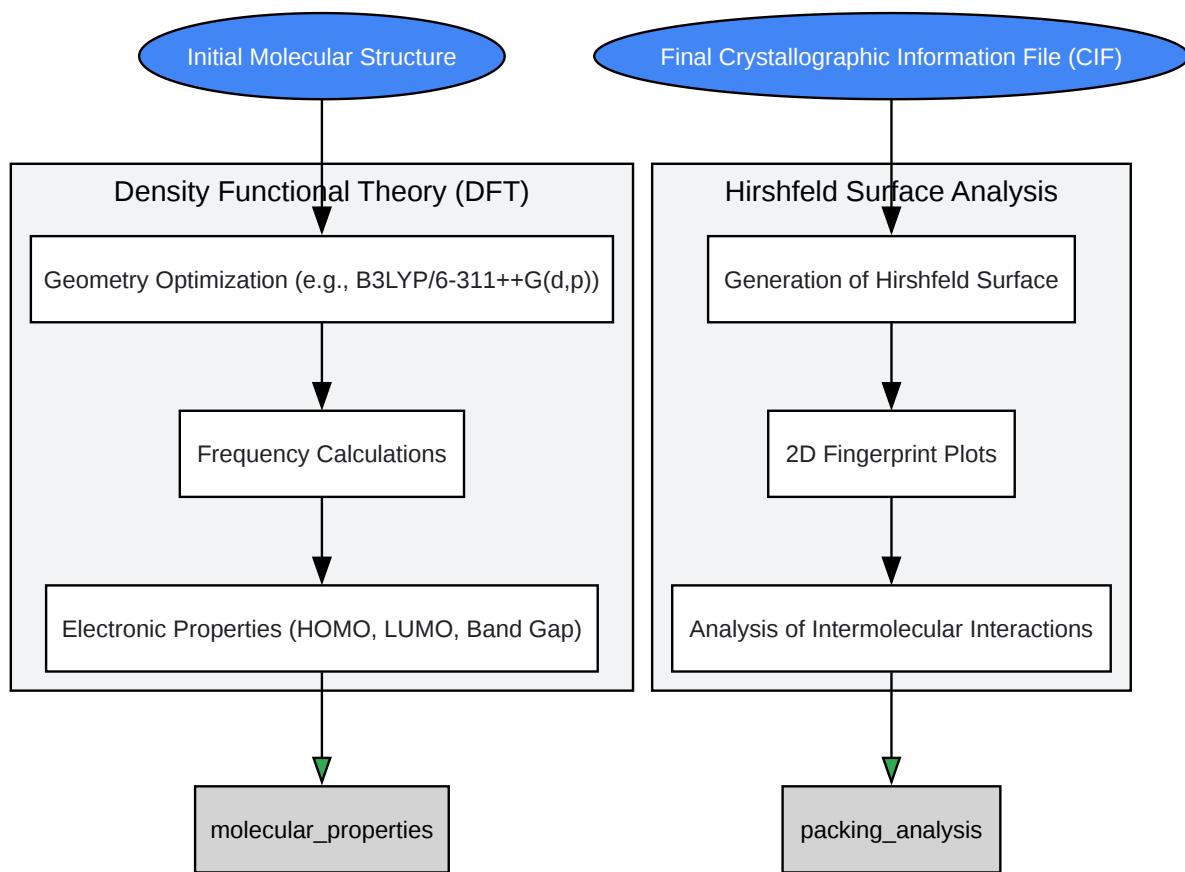
Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	FT-IR (cm^{-1})
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole	12.64 (s, 1H), 7.81-7.80 (m, 1H), 7.62-7.60 (m, 1H), 7.55-7.42 (m, 8H), 7.38-7.29 (m, 3H), 7.23 (dd, 1H)[7]	143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3[7]	3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691[7]
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole	12.81 (br, 1H), 8.11 (d, 2H), 7.22-7.57 (m, 12H)[8]	144.8, 137.8, 135.4, 133.3, 131.3, 129.5, 129.3, 129.2, 128.9, 128.7, 128.4, 127.6, 127.4, 127.1[8]	3439, 3060, 1599, 1498, 1485, 1451, 1325, 1130, 1090, 971, 829, 765, 731, 696, 601[8]

Table 3: Physicochemical Properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Property	Value
Molecular Formula	C ₂₁ H ₁₅ ClN ₂ [9]
Molecular Weight	330.8 g/mol [9]
Melting Point	212-214 °C[7]
IUPAC Name	2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole[9]

Computational Analysis

Computational quantum chemistry provides valuable insights into the electronic and structural properties of molecules, complementing experimental data.



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Figure 2: Workflow for computational analysis of crystal structures.

Density Functional Theory (DFT)

DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties.^[10] Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used.^[11] These calculations can predict reactivity indices, electronic transition band gaps, and the density of states, which are crucial for understanding the potential applications of the material in electronics and nonlinear optics.^[10]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10] By mapping properties onto this surface, one can identify and analyze different types of non-covalent interactions, such as N-H…N hydrogen bonds and weaker C-H…π or Cl…H interactions, which play a significant role in the stabilization of the crystal packing.[10]

Conclusion

The structural analysis of **2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole** and its analogs through a combination of single-crystal X-ray diffraction, spectroscopy, and computational methods provides a detailed understanding of their molecular architecture and intermolecular interactions. This knowledge is fundamental for establishing structure-activity relationships and for the rational design of new imidazole-based therapeutic agents. The methodologies and data presented in this guide offer a comprehensive framework for researchers engaged in the structural characterization of these important heterocyclic compounds.

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